Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are significant in medicinal chemistry due to their presence in various natural products and synthetic pharmaceuticals. This compound is particularly noted for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is a multicomponent reaction that forms carbon-carbon bonds, while the Pomeranz–Fritsch–Bobbitt cyclization is used to construct the isoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as catechol-O-methyltransferase (COMT), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid: Similar structure but lacks the tert-butyl group.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure with methoxy groups instead of hydroxyl groups.
Uniqueness
Tert-butyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its stability and solubility, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H19NO4 |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl 6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h6-7,16-17H,4-5,8H2,1-3H3 |
InChI Key |
KYYNMZOSXITOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
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